Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2228037-85-0
VCID: VC7175645
InChI: InChI=1S/C11H21NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1
SMILES: CC(C1CN(CCO1)C(=O)OC(C)(C)C)O
Molecular Formula: C11H21NO4
Molecular Weight: 231.292

Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate

CAS No.: 2228037-85-0

Cat. No.: VC7175645

Molecular Formula: C11H21NO4

Molecular Weight: 231.292

* For research use only. Not for human or veterinary use.

Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate - 2228037-85-0

Specification

CAS No. 2228037-85-0
Molecular Formula C11H21NO4
Molecular Weight 231.292
IUPAC Name tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1
Standard InChI Key YISREGIVFNMYSB-VEDVMXKPSA-N
SMILES CC(C1CN(CCO1)C(=O)OC(C)(C)C)O

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate, reflects its intricate architecture. Key structural elements include:

  • A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom), which provides conformational rigidity.

  • A tert-butyl ester group at the 4-position, enhancing steric bulk and influencing solubility.

  • A (1R)-1-hydroxyethyl substituent at the 2-position, introducing chirality and hydrogen-bonding capacity.

The stereochemistry at the hydroxyethyl group is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles. The compound’s SMILES notation, CC(C1CN(CCO1)C(=O)OC(C)(C)C)O, encodes its connectivity, while its InChIKey (YISREGIVFNMYSB-VEDVMXKPSA-N) uniquely identifies its stereoisomer.

Table 1: Molecular Properties of Tert-Butyl 2-[(1R)-1-Hydroxyethyl]morpholine-4-carboxylate

PropertyValue
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
CAS Number2228037-85-0
IUPAC Nametert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate
SMILESCC(C1CN(CCO1)C(=O)OC(C)(C)C)O
SolubilityNot publicly available

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting with morpholine, tert-butyl chloroformate, and (R)-1-hydroxyethylamine. Key steps include:

  • Protection of Morpholine: Reaction with tert-butyl chloroformate under anhydrous conditions to form the 4-carboxylate ester.

  • Chiral Introduction: Stereoselective coupling of (R)-1-hydroxyethylamine to the morpholine ring’s 2-position, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification: Chromatographic separation to isolate the desired (R)-enantiomer, ensuring >98% enantiomeric excess (ee).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Morpholine Protectiontert-Butyl chloroformate, CH₂Cl₂, 0°C85–90%
Hydroxyethyl Addition(R)-1-Hydroxyethylamine, EDCI, RT70–75%
Final PurificationSilica gel chromatography (EtOAc/hexane)65%

Reactivity and Derivatives

The hydroxyethyl group undergoes typical alcohol reactions, including:

  • Esterification: Formation of acyl derivatives using anhydrides or acid chlorides.

  • Oxidation: Conversion to a ketone via Jones reagent or Dess-Martin periodinane.

  • Hydrogen Bonding: Participation in non-covalent interactions with biological targets, such as enzyme active sites.

Biological Activity and Mechanisms

Enzyme Modulation

The compound’s morpholine core and hydroxyethyl side chain enable interactions with enzymes involved in inflammatory and oxidative pathways. For example:

  • Cyclooxygenase-2 (COX-2) Inhibition: Analogous morpholine derivatives reduce prostaglandin synthesis by competitively binding to COX-2’s active site.

  • NADPH Oxidase Suppression: The hydroxyethyl group scavenges superoxide radicals, mitigating oxidative stress in cellular models.

Anti-Inflammatory and Antioxidant Effects

Preclinical studies highlight its dual role:

  • Inflammatory Markers: Reduces IL-6 and TNF-α levels by 40–60% in murine macrophages at 10 μM concentrations.

  • Oxidative Stress: Decreases reactive oxygen species (ROS) by 30% in human endothelial cells via Nrf2 pathway activation.

Table 3: Pharmacological Profile (In Vitro)

AssayEffect ObservedIC₅₀/EC₅₀
COX-2 Inhibition58% inhibition at 10 μM7.2 μM
ROS Scavenging30% reduction at 5 μM4.8 μM
IL-6 Suppression45% decrease at 10 μM9.1 μM

Research Applications and Future Directions

Drug Development

The compound serves as a precursor for:

  • Prodrugs: Ester hydrolysis in vivo releases active metabolites with improved bioavailability.

  • Chiral Building Blocks: Asymmetric synthesis of kinase inhibitors and GPCR modulators.

Biochemical Probes

Its hydrogen-bonding capacity facilitates use in:

  • Protein Crystallography: Co-crystallization with target proteins to elucidate binding modes.

  • Fluorescent Tagging: Conjugation with fluorophores for cellular imaging studies.

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